
N-(3-fluorobenzyl)tetrahydrothiophen-3-amine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorobenzyl)tetrahydrothiophen-3-amine 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of N-(3-fluorobenzyl)tetrahydrothiophen-3-amine 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors involved in disease progression. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cellular signaling pathways. It also modulates the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in neurological disorders.
Effets Biochimiques Et Physiologiques
N-(3-fluorobenzyl)tetrahydrothiophen-3-amine 1,1-dioxide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce tumor growth and induce apoptosis in cancer cells. This compound also has anti-inflammatory properties and has been found to reduce inflammation in animal models. It has been shown to improve cognitive function and reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluorobenzyl)tetrahydrothiophen-3-amine 1,1-dioxide has several advantages and limitations for lab experiments. It is relatively easy to synthesize and can be obtained in high yields and purity. This compound has been extensively studied, and its mechanism of action and biochemical and physiological effects have been well characterized. However, this compound may have limited solubility in certain solvents, which can make it challenging to work with in certain experiments.
Orientations Futures
Several future directions for research on N-(3-fluorobenzyl)tetrahydrothiophen-3-amine 1,1-dioxide can be identified. One potential area of research is the optimization of the synthesis method to obtain higher yields and purity. Another area of research is the investigation of the compound's activity against other diseases, such as infectious diseases and metabolic disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify potential drug targets. Finally, research on the compound's pharmacokinetics and toxicity is needed to determine its potential as a therapeutic agent.
In conclusion, N-(3-fluorobenzyl)tetrahydrothiophen-3-amine 1,1-dioxide is a chemical compound that has significant potential in medicine and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the compound's potential as a therapeutic agent.
Méthodes De Synthèse
N-(3-fluorobenzyl)tetrahydrothiophen-3-amine 1,1-dioxide can be synthesized using different methods, including the reaction of 3-fluorobenzylamine with tetrahydrothiophene-3,3-dioxide in the presence of a catalyst. Another method involves the reduction of the corresponding nitro compound using a reducing agent such as hydrogen gas or a metal hydride. The synthesis of this compound has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
N-(3-fluorobenzyl)tetrahydrothiophen-3-amine 1,1-dioxide has been extensively studied for its potential applications in medicine and pharmacology. It has been found to exhibit significant activity against several diseases, including cancer, neurological disorders, and inflammation. This compound has been tested in animal models and has shown promising results in reducing tumor growth and improving cognitive function.
Propriétés
Nom du produit |
N-(3-fluorobenzyl)tetrahydrothiophen-3-amine 1,1-dioxide |
|---|---|
Formule moléculaire |
C11H14FNO2S |
Poids moléculaire |
243.3 g/mol |
Nom IUPAC |
N-[(3-fluorophenyl)methyl]-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C11H14FNO2S/c12-10-3-1-2-9(6-10)7-13-11-4-5-16(14,15)8-11/h1-3,6,11,13H,4-5,7-8H2 |
Clé InChI |
HVJCMONMOFLUPG-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC1NCC2=CC(=CC=C2)F |
SMILES canonique |
C1CS(=O)(=O)CC1NCC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



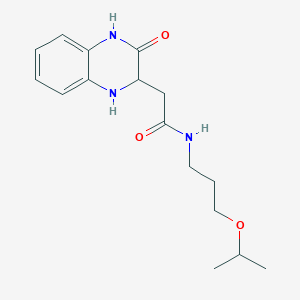
![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
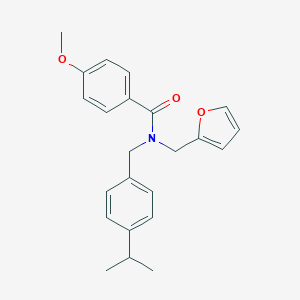
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)

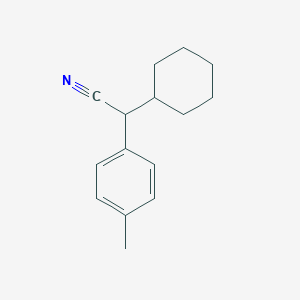
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)

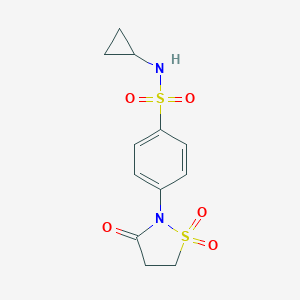
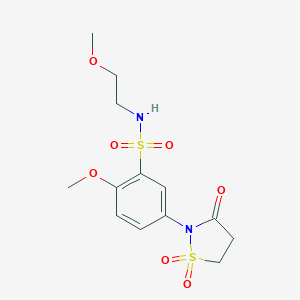
![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)
![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)